Potassium (1,3-benzothiazol-2-ylamino)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-benzothiazol-2-ylamino)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,3-benzothiazol-2-ylamino)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Potassium (1,3-benzothiazol-2-ylamino)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Potassium (1,3-benzothiazol-2-ylamino)acetate exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological pathways . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins containing thiol groups .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Sulfoxides and Sulfones: Oxidized derivatives of benzothiazole compounds.
Uniqueness
Potassium (1,3-benzothiazol-2-ylamino)acetate is unique due to its specific combination of a benzothiazole ring with a potassium ion, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C9H7KN2O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
potassium;2-(1,3-benzothiazol-2-ylamino)acetate |
InChI |
InChI=1S/C9H8N2O2S.K/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
PNUDYNDJFVJPOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[K+] |
Origin of Product |
United States |
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